molecular formula C3H10OSi B090980 Trimethylsilanol CAS No. 1066-40-6

Trimethylsilanol

Cat. No.: B090980
CAS No.: 1066-40-6
M. Wt: 90.2 g/mol
InChI Key: AAPLIUHOKVUFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilanol is an organosilicon compound with the chemical formula (CH₃)₃SiOH. It consists of a silicon atom bonded to three methyl groups and one hydroxyl group. This compound is a colorless, volatile liquid with a boiling point of approximately 99°C . This compound is commonly found as a contaminant in the atmospheres of spacecraft due to the degradation of silicone-based materials .

Mechanism of Action

Target of Action

Trimethylsilanol (TMS) is an organosilicon compound with the formula (CH3)3SiOH . The primary targets of TMS are silicone-based materials . Specifically, it is the volatile product from the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups .

Mode of Action

TMS interacts with its targets through a process of hydrolysis . It reacts with the silanol groups (R3SiOH) giving silyl ethers . This reaction is facilitated by the weak acidity of TMS, which has a pKa value of 11 . This acidity is comparable to that of orthosilicic acid, but much higher than the one of alcohols like tert-butanol .

Biochemical Pathways

It’s known that tms and related volatile siloxanes are formed by hydrolysis of silicone-based containing materials, which are found in detergents and cosmetic products . The degradation of these materials can lead to the presence of TMS in various environments, such as in biogas and landfill gas .

Pharmacokinetics

It’s known that tms is a colourless volatile liquid , suggesting that it could be rapidly distributed in the environment. Its volatility also suggests that it could be readily absorbed and eliminated, but more research is needed to confirm these hypotheses.

Result of Action

It’s known that the combustion of tms and related volatile siloxanes forms particles of silicates and microcrystalline quartz . These particles can cause abrasion of combustion engine parts, posing problems for the use of gases containing TMS in combustion engines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMS. For example, TMS is a contaminant in the atmospheres of spacecraft, where it arises from the degradation of silicone-based materials . Furthermore, traces of TMS are present in biogas and landfill gas, resulting from the degradation of silicones . These environmental conditions can affect the formation and distribution of TMS.

Biochemical Analysis

Biochemical Properties

Trimethylsilanol is a weak acid with a pKa value of 11 . The acidity is comparable to that of orthosilicic acid, but much higher than that of alcohols like tert-butanol . Deprotonation with sodium hydroxide gives sodium trimethylsiloxide . This compound reacts with the silanol groups (R3SiOH) giving silyl ethers .

Cellular Effects

This compound has been found to have antimicrobial effects. The antimicrobial effects observed between this compound and t-butanol demonstrate that this compound can enhance biocidal properties against E. coli more effectively than the analogous organic alcohol .

Molecular Mechanism

This compound cannot be produced by simple hydrolysis of chlorotrimethylsilane as this reaction leads to the etherification product hexamethyldisiloxane, because of the by-product hydrochloric acid . This compound is accessible by weakly basic hydrolysis of chlorotrimethylsilane, since the dimerization can thus be avoided . This compound can also be obtained by the basic hydrolysis of hexamethyldisiloxane .

Temporal Effects in Laboratory Settings

This compound is a labile silanol compound that has been identified as a dominant silicon species in waste disposal and waste composting gases . It is a volatile product of the degradation of organosilicon materials under special environmental conditions .

Metabolic Pathways

This compound is involved in the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups . This reaction forms this compound and related volatile siloxanes .

Transport and Distribution

In contact with water, trimethylsilane hydrolyzes at a slow rate to form this compound and hydrogen . The silanol hydrolysis product, this compound, may undergo condensation reactions in solution to give the siloxane dimer (hexamethyldisiloxane; CAS No: 107-46-0) and a dynamic equilibrium is established .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilanol can be synthesized through the hydrolysis of chlorotrimethylsilane. this reaction typically leads to the formation of hexamethyldisiloxane due to the presence of hydrochloric acid as a by-product . To avoid this, weakly basic hydrolysis of chlorotrimethylsilane is employed, which prevents dimerization . Another method involves the basic hydrolysis of hexamethyldisiloxane .

Industrial Production Methods: An industrial method for producing this compound involves the reaction of hexamethyldisilazane with glacial acetic acid and water. The mixture is heated to 60-70°C, and hexamethyldisilazane is added dropwise. The reaction proceeds for 2-3 hours, followed by distillation to obtain this compound with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Trimethylsilanol is unique due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its specific applications in silicone production, personal care products, and industrial uses, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

hydroxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLIUHOKVUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt)
Record name Trimethylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7061433
Record name Trimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a strong odor; [Wacker Silicones MSDS]
Record name Trimethylsilanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.14 [mmHg]
Record name Trimethylsilanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1066-40-6
Record name Trimethylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1,1-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxytrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilanol
Reactant of Route 2
Trimethylsilanol
Reactant of Route 3
Trimethylsilanol
Reactant of Route 4
Trimethylsilanol
Reactant of Route 5
Reactant of Route 5
Trimethylsilanol
Reactant of Route 6
Trimethylsilanol
Customer
Q & A

Q1: What is trimethylsilanol and what are its industrial concerns?

A1: this compound (TMS) is a volatile organosilicon compound often generated during the production of silicon wafers. In the semiconductor industry, airborne TMS, even at trace levels (parts per trillion), can deposit on sensitive components like UV scanner lenses, leading to a degradation known as this compound optics haze. This haze can cause costly and irreversible damage. []

Q2: How does this compound behave as a hydrogen-bond donor?

A2: this compound acts as a hydrogen-bond donor in solutions with various solvents. Infrared spectroscopic studies reveal its interaction with aromatic hydrocarbons and solvents containing oxygen or nitrogen. These interactions involve both O–H···π and O–H···n hydrogen bonds, impacting the O–H frequency shifts and equilibrium constants of hydrogen-bond formation. []

Q3: What is the environmental impact of this compound?

A3: this compound is a significant hydrolytic degradation product of polydimethylsiloxanes (PDMS), which are widely used synthetic polymers. As PDMS degrades in the environment, this compound is released and can potentially impact various environmental compartments like water, soil, and sediments. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is (CH3)3SiOH, and its molecular weight is 90.20 g/mol.

Q5: How can you characterize this compound spectroscopically?

A5: Various spectroscopic methods are useful for characterizing this compound:

  • NMR Spectroscopy: 1H NMR can be used to determine the content of this compound in samples like hexamethyldisiloxane. [] Additionally, 29Si NMR is effective in characterizing trimethylsilyl silicates derived from this compound. []
  • Infrared Spectroscopy: Infrared (IR) spectroscopy is helpful in studying hydrogen bonding interactions of this compound with different solvents. [] Additionally, it can analyze the transformations of adsorbed this compound species on silica surfaces upon curing. []
  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is widely used for analyzing trace levels of this compound in various matrices, including air, water, soil, and biological samples. [, , , , ]

Q6: Can this compound be used to synthesize specific materials?

A6: Yes, this compound plays a crucial role in synthesizing various materials:

  • ω-chloropolysiloxanes: this compound reacts with dimethyldichlorosilane or ω,ω′-dichloropolysiloxanes to synthesize ω-chloropolysiloxanes, valuable compounds in silicone chemistry. []
  • Sodium and Potassium Oxides: this compound is used as a precursor in the atomic layer deposition (ALD) technique to deposit thin films of sodium and potassium oxides, crucial components in various electronic applications. [, ]

Q7: How does this compound react with silica surfaces?

A7: this compound demonstrates interesting behavior when interacting with hydrated silica surfaces:

  • Hydrolysis and Condensation: Methylchlorosilanes, when exposed to hydrated silica surfaces, undergo complete hydrolysis to their corresponding methylsilanols. The extent of condensation with surface hydroxyl groups is inversely proportional to the number of hydroxyl groups on the silicon atom, contradicting the typical trend. []
  • Curing Effects: Curing influences the interaction of this compound with silica. While this compound fully condenses at room temperature to form Si-O-Si bonds with the surface, methyltrisilanol requires curing to complete crosslinking and form some Si-O-Si attachments to the surface. []

Q8: Can this compound be involved in enzyme-mediated reactions?

A8: Yes, recent research indicates the potential use of this compound in enzyme-mediated reactions for siloxane bond formation.

  • Silicon-Oxygen Bond Formation: Enzymes like Rhizopus oryzae lipase (ROL), lysozyme, and phytase can catalyze the condensation of this compound, generated in situ from trimethylethoxysilane, to produce hexamethyldisiloxane in aqueous media at mild conditions (25 °C, pH 7). []
  • Mechanism and Key Players: Studies on thermal denaturation and reactant inhibition suggest that the enzyme's active site plays a crucial role in the catalysis. For instance, modifying key amino acids within the ROL active site significantly impacts silicon bio-catalysis. []

Q9: How can trace levels of this compound be analyzed in environmental samples?

A9: Trace-level analysis of this compound in complex matrices like water, sediment, soil, and biosolids requires sensitive and robust analytical methods:

  • Extraction Techniques:
    • Solid-Phase Extraction (SPE): Using sorbents like ISOLUTE® ENV+ coupled with GC/MS enables ultra-trace analysis of this compound in water samples. []
    • Solvent Extraction: Direct solvent extraction proves effective for solid samples like soil, sediment, and biosolids, followed by analysis using GC/MS. []
  • Isotopic Internal Standards: Utilizing isotopic internal standards enhances the accuracy and reliability of the analysis. []

Q10: What are the challenges in analyzing this compound in environmental samples?

A10: Several challenges exist when analyzing this compound in environmental samples:

  • Low Concentrations: this compound often exists at trace or ultra-trace levels, demanding highly sensitive analytical methods. []
  • Background Contamination: The presence of this compound in common extraction solvents can limit the method's sensitivity and require careful blank corrections. []
  • Sample Storage Stability: Prolonged storage of environmental samples may lead to a reduction in this compound concentrations, affecting the accuracy of the analysis. []

Q11: What happens to this compound in the atmosphere?

A11: this compound, once released into the atmosphere, primarily degrades through reactions with hydroxyl (OH) radicals. This degradation pathway produces various products, including silanols, siloxanols, and cyclic siloxanes. [, ]

Q12: Are there any safety concerns associated with this compound?

A12: While not extensively studied, some research suggests that this compound might pose health risks. It is recommended to handle this compound with caution and consult safety data sheets for specific information. []

Q13: What is the current regulatory landscape for this compound?

A13: Regulations regarding this compound are still developing. In Europe, for instance, this compound emissions from polyurethane flexible foams are evaluated, and indoor air guidance values are being derived to assess potential risks to consumers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.